

Crystal structure data and X-ray diffraction analysis of the compound

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Compound of Interest

Compound Name: *2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid*

CAS No.: 65818-99-7

Cat. No.: B11968661

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Advanced Crystallographic Analysis for Pharmaceutical Compounds

A Technical Guide to Solid-State Characterization

Executive Summary

In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability. While mass spectrometry confirms chemical identity, X-ray Diffraction (XRD) is the only definitive method for determining the 3D spatial arrangement of atoms. This guide provides a rigorous framework for moving from raw compound to a solved crystal structure, complying with ICH Q6A guidelines for polymorphism and specification.

Phase I: Crystallization & Sample Preparation

The Art of the Seed

Data quality is strictly limited by crystal quality. A common error in early-stage development is rushing to the diffractometer with micro-crystalline powder when a single crystal would yield a definitive structural model.

1.1 The "Golden Rule" of Crystal Growth

- Objective: Grow a single, defect-free crystal (approx. 0.1 – 0.3 mm).
- Methodology: Slow Evaporation is the most robust method for small molecules.
 - Protocol: Dissolve ~10 mg of compound in a solvent where it is moderately soluble (e.g., Ethanol/DCM mix). Filter into a clean vial. Cover with parafilm and poke one small hole with a needle.
 - Causality: Rapid evaporation traps solvent pockets and creates defects (mosaicity). Slow evaporation allows molecules to align into the lowest energy lattice configuration.

1.2 Sample Mounting (The Self-Validating Step)

Before data collection, mount the crystal on a goniometer head using a cryoloop and inert oil (e.g., Paratone).

- Validation Check: Examine the crystal under polarized light.
 - Pass: Sharp extinction (blinks black/white) as you rotate. This indicates a single domain.
 - Fail: No extinction or "patchy" colors. This indicates a polycrystal or amorphous solid. Do not proceed to X-ray. Recrystallize.

Phase II: Data Acquisition (SC-XRD vs. PXRD)

Selecting the Right Tool

Pharmaceutical analysis requires two distinct diffraction techniques. Single Crystal (SC-XRD) solves the structure; Powder (PXRD) fingerprints the bulk material.

| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
|----------------|--|---|
| Primary Output | 3D Atomic Coordinates (XYZ), Bond Lengths, Angles | Diffraction pattern (2 vs. Intensity) |
| Usage | Absolute structure determination, Stereochemistry | Batch identification, Polymorph screening, IP protection |
| Sample Req. | One high-quality crystal (0.2 mm) | Ground powder (~50 mg) |
| Resolution | Atomic resolution (< 0.8 Å) | Phase resolution |
| Critical Error | Twinning (overlapping lattices) | Preferred Orientation (non- random packing) |

2.1 SC-XRD Protocol: Low Temperature Data Collection

- Standard: Collect data at 100 K using a nitrogen cryostream.
- Reasoning: Cooling reduces atomic thermal vibration (Debye-Waller factor), significantly improving resolution at high angles and allowing for more precise anisotropic refinement.

Phase III: Structure Solution & Refinement

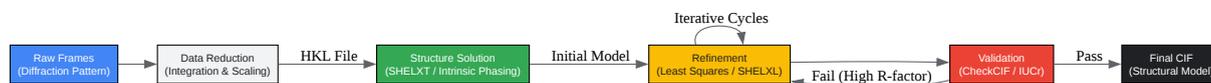
The Computational Workflow

Raw diffraction data consists of intensities (

) but lacks phase information (The Phase Problem). We must mathematically reconstruct the electron density map.

3.1 The Workflow Diagram

The following diagram outlines the logical flow from raw frames to a published CIF (Crystallographic Information File).



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Figure 1: The Crystallographic workflow. Note the iterative loop at the Refinement stage, where the model is adjusted until calculated intensities match observed data.[1]

3.2 Key Software & Metrics

- Solution Software: SHELXT or Olex2 are the industry standards. They utilize "Direct Methods" or "Intrinsic Phasing" to locate heavy atoms (non-hydrogens).
- Refinement Target: You are minimizing the R-factor (Residual factor).
 - Target:
(5%). This means the model agrees with the experimental data to within 5%.
 - Self-Validation: If
, the structure is likely incorrect, twinned, or the wrong space group was chosen.

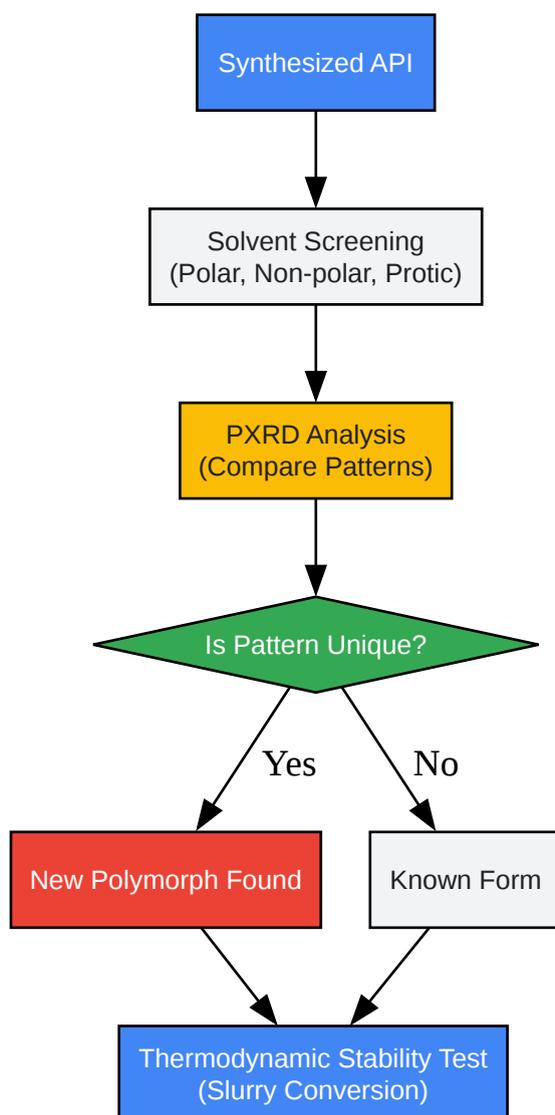
Phase IV: Post-Structural Analysis (Drug Development)

Polymorphism & Stability

Once the structure is solved, it serves as the reference for solid-state screening. Different crystal packings (polymorphs) of the same API can have vastly different solubility profiles.

4.1 Polymorph Screening Logic

ICH Q6A guidelines require testing for polymorphism. If a metastable form is chosen for the drug product, it may spontaneously convert to a stable (less soluble) form on the shelf, causing dissolution failure.



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Figure 2: Decision tree for identifying and validating new polymorphic forms during pre-formulation.

4.2 The "Slurry" Experiment (Thermodynamic Stability)

To determine which polymorph is the most stable (and thus safest for development):

- Mix equal amounts of Form A and Form B.
- Create a saturated suspension (slurry) in a solvent.
- Stir for 48 hours.

- Result: The less stable form will dissolve and precipitate as the more stable form (Ostwald Ripening). Analyze the final solid via PXRD.

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